N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyano group, a difluorophenyl group, and an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the cyano group: The cyano group can be introduced using reagents like cyanogen bromide or through the Sandmeyer reaction.
Attachment of the difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with the indole core.
Formation of the carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the cyano group, using reagents like alkyl halides or nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin receptors, which play a crucial role in regulating mood, cognition, and other physiological processes . The cyano and difluorophenyl groups may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O/c18-12-3-4-13(14(19)8-12)16(9-20)22-17(23)11-2-1-10-5-6-21-15(10)7-11/h1-8,16,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLONLIRIOZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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